

# Fumonisin B2-13C34 biomarker validation exposure studies

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## Compound Focus: Fumonisin B2-13C34

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## The Role of Fumonisin B2-13C34 in Analytical Methods

**Fumonisin B2-13C34** is a carbon-13 labeled internal standard used to ensure accurate quantification of fumonisins (FBs) and their hydrolyzed metabolites (HFBs) in complex biological matrices [1] [2]. Its primary function is to correct for analyte loss during sample preparation and for matrix effects during instrumental analysis.

The table below summarizes key methodologies that have been validated using this standard:

Application Matrix	Analytical Technique	Validated Analytes	Key Method Performance Data	Reference
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| Broiler Chicken Feed & Excreta | UPLC-MS/MS | FB1, FB2, FB3, HFB1, HFB2, HFB3 | **Recovery:** 82.6-115.8% **Precision (RSD):** 3.9-18.9% **LOQ:** 160 µg/kg | [3] [2] | | Animal Feed (Inter-lab Validation) | LC-MS/MS | FB1, FB2 (among 8 mycotoxins) | **Recovery:** 89-120% **Trueness:** 94-103% **Precision (Reproducibility CV):** 3.7-20.5% | [4] |

## Detailed Experimental Protocols

The methodologies from these studies provide robust, reproducible protocols for exposure assessment.

## Protocol 1: Analysis of Fumonisin and Hydrolyzed Metabolites in Feed and Excreta [3] [2]

This protocol uses a dual-path approach to measure both parent fumonisins and their total hydrolyzed forms.

- **Sample Preparation & Extraction:**
  - Homogenize samples (feed or excreta).
  - Extract using **ACN/water/formic acid (74/25/1, v/v/v)** with shaking and ultrasonication.
- **Analysis of Parent Fumonisin:**
  - Dilute an aliquot of the extract.
  - Add a mixture of **<sup>13</sup>C-labeled internal standards** (including FB2-<sup>13</sup>C<sub>34</sub>) for quantification.
- **Analysis of Total Hydrolyzed Fumonisin:**
  - Take another aliquot of the extract, add <sup>13</sup>C-FB standards, and subject it to **alkaline hydrolysis** (70°C for 1 hour) to convert all fumonisins to their hydrolyzed forms (HFBs).
  - Purify the hydrolyzed sample using an **Oasis MAX solid-phase extraction (SPE)** cartridge. This step efficiently removes impurities by washing with 2% ammonium hydroxide and eluting the HFBs with acidified methanol.
- **Instrumental Analysis - UPLC-MS/MS:**
  - **Column:** CORTECS C18 (2.1 mm × 100 mm, 1.6 μm).
  - **Mobile Phase:** (A) 0.2% formic acid in water; (B) 0.2% formic acid in methanol.
  - **Gradient Elution:** Used to achieve baseline separation of isomers like FB2/FB3 and HFB2/HFB3.
  - **Detection:** Tandem Mass Spectrometry in **Multiple Reaction Monitoring (MRM)** mode.

## Protocol 2: Multi-Mycotoxin Analysis in Blood using Volumetric Absorptive Microsampling (VAMS) [5]

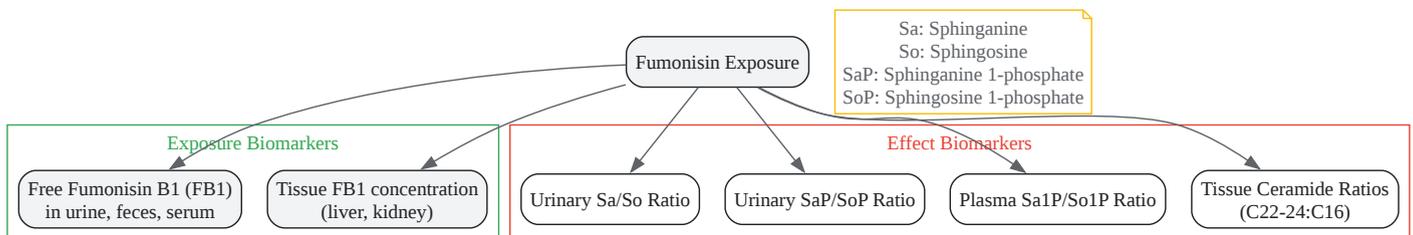
This approach offers a minimally invasive sampling technique suitable for biomonitoring, including for FB1 and FB2.

- **Sample Collection:**
  - Collect a **10 μL blood sample** using a VAMS device by touching the tip to the blood for 7 seconds.
  - Dry the tip in the dark at room temperature for at least 2-3 hours.
- **Sample Preparation:**

- Extract the dried blood from the tip using **acetonitrile/water/acetic acid (59/40/1, v/v/v)**.
- Evaporate the extract and reconstitute it in a smaller volume to concentrate the analytes.
- **Instrumental Analysis - LC-MS/MS:**
  - The method was validated for 24 mycotoxins and can detect fumonisins at low concentrations.

## Biomarkers of Exposure and Effect

Validated biomarkers for fumonisin exposure fall into two categories, which your proposed comparison guide should distinguish clearly.



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The table below summarizes the performance and context of these biomarkers from recent animal studies:

Biomarker Category	Specific Biomarker	Key Experimental Finding	Sensitivity & Context
Exposure Biomarker	Free FB1 in urine/feces	Dose-dependent excretion observed in rats after single (10-25 mg/kg) or repeated (1.0-2.5 mg/kg/d) doses [6].	Direct measure of exposure; useful for short-term exposure assessment [6].
Exposure Biomarker	FB1 in liver/kidney	Detectable in pig liver after 4 days of feeding a diet with 5.3 mg FB1+FB2/kg; levels increased by day 14 [7].	Indicates bioaccumulation; tissue-to-feed ratio can be used to assess efficacy of toxin binders [7].

Biomarker Category	Specific Biomarker	Key Experimental Finding	Sensitivity & Context
Effect Biomarker	Urinary Sa/So & SaP/SoP	In rats, urinary Sa/So and SaP/SoP ratios showed significant, dose-dependent increases, unlike serum ratios [6].	Urinary SaP/SoP is suggested to be a more sensitive biomarker than serum ratios [6].
Effect Biomarker	Plasma Sa1P/So1P	Increased in pigs fed the EU's maximum recommended level of fumonisins for 14 days, while the plasma Sa/So ratio was unchanged [7].	A more sensitive biomarker in plasma than the classic Sa/So ratio for low-level exposure [7].
Effect Biomarker	Tissue C22-24:C16 Ratio	Elevated in the liver and kidneys of pigs after 9-14 days of exposure, linked to a reduction in C16 ceramides [7].	A novel and sensitive biomarker reflecting changes in the complex sphingolipidome [7].

## Key Insights for Your Comparison Guide

Based on the current literature, here are critical points to emphasize in your guide:

- **Standard for Quantification, Not a Biomarker Itself:** The core concept is that **Fumonisin B2-13C34** is not a biomarker but an essential tool for validating the analytical methods that quantify biomarkers.
- **Trend Towards Multi-Biomarker Panels:** Relying on a single biomarker is insufficient. The most comprehensive exposure assessment comes from analyzing a panel, including **free fumonisin levels** (exposure biomarker) and **disruptions in sphingolipid metabolism** (effect biomarkers) [6] [7].
- **Matrix Matters:** The choice of biomarker and method depends heavily on the sample matrix. For example, **urine** may be more sensitive for detecting sphingoid base changes, while **tissue** analysis is best for confirming accumulation [6] [7].
- **Advanced Sampling Techniques:** Methods like **Volumetric Absorptive Microsampling (VAMS)** are being validated for mycotoxin analysis. These techniques simplify sample collection, storage, and transport, which is advantageous for field studies [5].

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